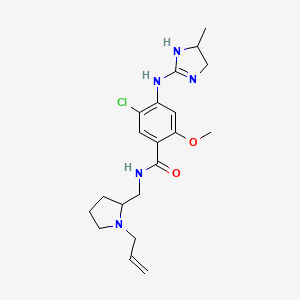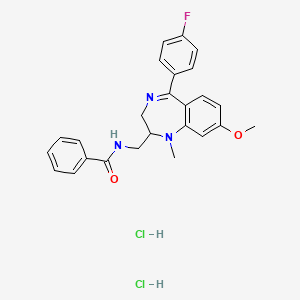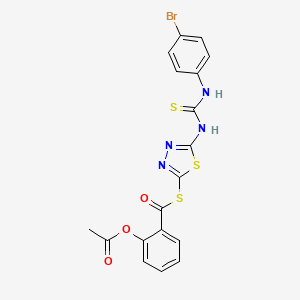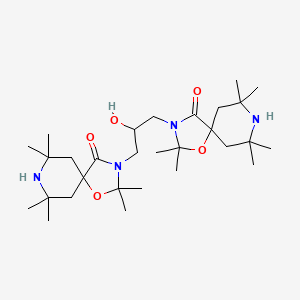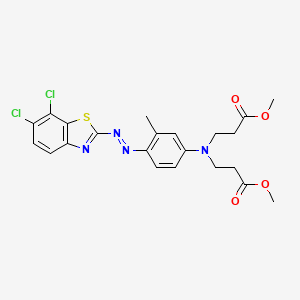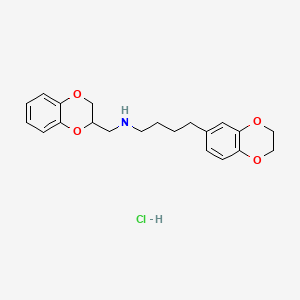
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride is a complex organic compound with the molecular formula C21H26ClNO4 This compound is known for its unique structure, which includes two 1,4-benzodioxin rings connected by a butanamine chain
準備方法
The synthesis of 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the 1,4-benzodioxin ring, followed by the introduction of the butanamine chain. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, researchers are exploring its potential therapeutic effects, while in industry, it may be used in the development of new materials and products.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Compared to other similar compounds, 1,4-Benzodioxin-6-butanamine, 2,3-dihydro-N-((2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, hydrochloride stands out due to its unique structure and properties. Similar compounds include other derivatives of 1,4-benzodioxin, which may have different substituents on the benzodioxin ring or variations in the connecting chain.
特性
CAS番号 |
83449-34-7 |
|---|---|
分子式 |
C21H26ClNO4 |
分子量 |
391.9 g/mol |
IUPAC名 |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H25NO4.ClH/c1-2-7-20-18(6-1)25-15-17(26-20)14-22-10-4-3-5-16-8-9-19-21(13-16)24-12-11-23-19;/h1-2,6-9,13,17,22H,3-5,10-12,14-15H2;1H |
InChIキー |
KWRQSPVOTHSXDU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCNCC3COC4=CC=CC=C4O3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


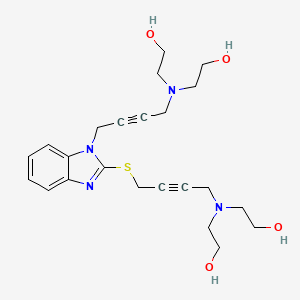
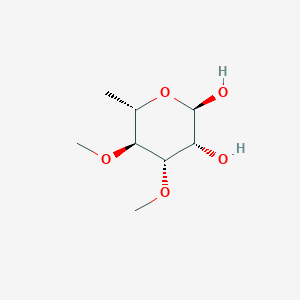
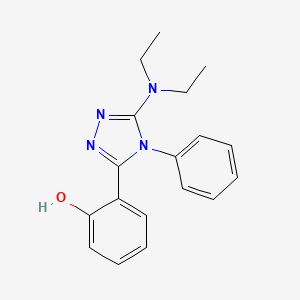

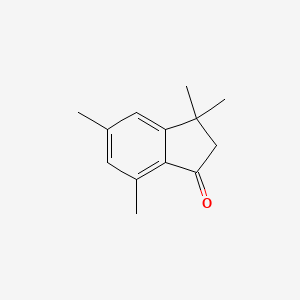
![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)
